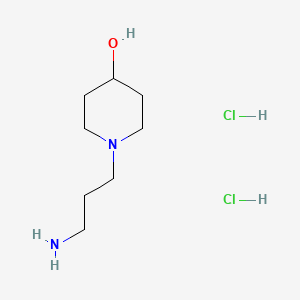

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride is a chemical compound with the CAS Number: 1193387-37-9 . It has a molecular weight of 231.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-aminopropyl)-4-piperidinol dihydrochloride . The InChI code is 1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular formula is C8H20Cl2N2O .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Bicyclic Derivatives : The compound has been utilized in the synthesis of bicyclic derivatives, specifically in the formation of 6-azido and 6-amino analogues of 1-deoxynojirimycin, which involved transformations from a derivative of 1-amino-1-deoxy-D-glucitol (A. Kilonda et al., 2000).

Preparation of Amino-Alkyl Tertiary Carbinols : A study from 1949 explored the behavior of substituted amino-alkyl tertiary carbinols, like 3-piperidino-1:1:3-triphenylpropan-1-ol, in acid solution, leading to the formation of allylamines and allenes (D. W. Adamson, 1949).

Catalysis and Chemical Transformations

Role in Catalytic Hydrogenation : The compound plays a role in catalytic hydrogenation processes, particularly in the formation of 3-(γ-Aminopropyl)-piperidines from decahydro-1, 8-naphthyridines, which is influenced by the catalyst used (Helmut Zondler & W. Pfleiderer, 1975).

Synthesis of Piperidines and Quinolines : A study in 2015 discussed the use of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Medicinal Chemistry

Development of Histamine Antagonists : A study demonstrated the synthesis of 4-phenoxypiperidines, which are potent, conformationally restricted non-imidazole histamine H3 antagonists, utilizing a 4-phenoxypiperidine core derived from a 3-amino-1-propanol structure (C. Dvorak et al., 2005).

Synthesis of Aromatase Inhibitors : The compound was used in the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, which could be potential candidates for the treatment of hormone-dependent breast cancer (R. Hartmann & C. Batzl, 1986).

Molecular and Biomolecular Studies

Conformational Analysis : An in-depth conformational analysis and crystal structure study of a related compound, highlighting the similarities in solid and solution conformations, was conducted. This study provides insight into the structural behavior of such compounds (J. Ribet et al., 2005).

Synthesis of Fluorescent Probes : The compound was used in synthesizing a reversible fluorescent probe for detecting the ClO(-)/AA redox cycle in living cells, indicating its potential in biological sensing and imaging (Jiamin Wang, Yue Ni, & Shijun Shao, 2016).

Safety and Hazards

properties

IUPAC Name |

1-(3-aminopropyl)piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJKYAKTKDWSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)

![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)

![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)